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Compound of Interest
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carboxylate
CAS No.: 881453-64-1
Cat. No.: B2882115

Get Quote

Executive Summary

Chlorinated quinoxaline esters represent a privileged scaffold in medicinal chemistry, exhibiting
potent biological activities ranging from antineoplastic to antimycobacterial effects. The synergy
between the lipophilic chlorine substituents and the hydrolysable ester motifs allows for tunable
pharmacokinetics and precise target engagement. This guide dissects the Structure-Activity
Relationship (SAR) of these compounds, providing a rigorous analysis of how regioselective
chlorination and ester chain modulation influence potency, selectivity, and metabolic stability.

Chemical Scaffold & Synthesis Strategy

The quinoxaline core (1,4-diazanaphthalene) serves as the bioisosteric template. The
introduction of chlorine atoms typically enhances membrane permeability via increased

lipophilicity (

), while ester functionalities often act as prodrug motifs or specific hydrogen-bond acceptors
within the binding pocket of target enzymes (e.g., tyrosine kinases or bacterial DNA gyrase).
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Synthetic Workflow

The synthesis of chlorinated quinoxaline esters generally follows a convergent pathway. The
critical step is the regioselective formation of the quinoxaline ring followed by functionalization.

Figure 1: Synthetic Pathway for Chlorinated Quinoxaline Esters
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Caption: Convergent synthesis of chlorinated quinoxaline esters via cyclocondensation and
nucleophilic substitution.

Validated Synthetic Protocol

Objective: Synthesis of Ethyl 6-chloro-3-methylquinoxaline-2-carboxylate.

e Cyclocondensation: Dissolve 4-chloro-1,2-phenylenediamine (10 mmol) in ethanol (20 mL).
Add ethyl pyruvate (12 mmol) dropwise. Reflux for 3 hours. Monitor via TLC (Hexane:EtOAc
7:3).

¢ Isolation: Cool the mixture to

. Filter the precipitate (mixture of isomers).
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Regioisomer Separation: Purify via column chromatography using a gradient elution (0-10%
EtOAc in Hexane). The 6-chloro isomer typically elutes differently due to dipole moment
variations compared to the 7-chloro isomer.

Characterization: Verify structure via

-NMR (look for singlet at C3-methyl and aromatic splitting patterns) and HRMS.

Structure-Activity Relationship (SAR) Analysis

The SAR of chlorinated quinoxaline esters is governed by three primary vectors: the position of
the halogen (Electronic/Steric), the nature of the ester (Hydrophobicity/Steric), and the
oxidation state of the nitrogen (N-oxide effect).

The "Chlorine Switch" (Positions 6 & 7)

The placement of the chlorine atom is the most critical determinant of activity.

» Electronic Effect: Chlorine at C6 or C7 exerts an electron-withdrawing inductive effect (-I),
reducing the electron density of the pyrazine ring. This often enhances

stacking interactions with DNA base pairs or aromatic residues in kinase ATP-binding
pockets.

Potency Observation: In anticancer studies (e.g., against MCF-7 or HCT-116 lines), C6-Cl
analogs frequently outperform unsubstituted or C6-CH

analogs. The electron-withdrawal facilitates nucleophilic attack at C2/C3 if the mechanism
involves covalent modification, or strengthens hydrogen bonding at N1/N4.

The Ester Moiety (Position 2 or 3)

o Chain Length: Methyl and Ethyl esters generally show higher potency in vitro due to optimal
solubility. Long-chain esters (

C5) often suffer from poor solubility and steric clash within the binding pocket.
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» Bioactivation: These esters often function as prodrugs. Intracellular esterases hydrolyze

them to the free carboxylic acid, which may be the active antimetabolite or chelating agent.

SAR Data Summary

The following table synthesizes data from multiple studies regarding antimicrobial (MIC) and

anticancer (IC

) activity relative to structural modifications.

Structural
Modification

Effect on
Lipophilicity (

)

Effect on Biological
Activity

Mechanism Insight

C6-ClI Substitution

Increase (+0.7)

Significantly Increased

Enhanced cellular
uptake; metabolic
blockade at C6.

C7-ClI Substitution

Increase (+0.7)

Variable (Target

Often reduces MIC in

M. tuberculosis

dependent)
assays.
Balances permeability
C2-Ethyl Ester Moderate Increase Optimal with hydrolytic
stability.
- Generates ROS;
Critical for

N1, N4-Dioxide

Decrease

Antibacterial

essential for hypoxic

selectivity.

Bioisostere to CI;

C3-Trifluoromethyl High Increase Increased enhances metabolic
stability.
SAR Logic Map
Figure 2: SAR Decision Logic for Optimization
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Caption: Logical flow of structural modifications and their consequent biological impacts.[1][2]

[3I141[5]I6]L7]

Mechanism of Action (MOA)
Anticancer: Kinase Inhibition

Chlorinated quinoxaline esters act as ATP-competitive inhibitors.[6] The planar quinoxaline ring
mimics the adenine moiety of ATP.

¢ Binding Mode: The N1 and N4 nitrogens form hydrogen bonds with the "hinge region" of
kinases (e.g., VEGFR-2, EGFR).

¢ Role of Chlorine: The Cl atom at C6 occupies a hydrophobic pocket (Gatekeeper region),
improving affinity and selectivity over wild-type kinases.

Antimicrobial: Oxidative Stress (QdNOSs)

For Quinoxaline-1,4-di-N-oxide esters:
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» Bioreduction: Under hypoxic conditions (typical of bacterial biofilms or tumors), the N-oxide is
reduced by bacterial reductases.

» Radical Formation: This reduction generates free radical intermediates (hydroxyl radicals).

o DNA Damage: The radicals cause single-strand breaks in bacterial DNA, leading to
apoptosis-like death.

Experimental Protocols
Biological Evaluation: MTT Assay (Anticancer)

Self-Validating Step: Always include a positive control (e.g., Doxorubicin) and a vehicle control
(DMSO < 0.1%) to validate cell viability baseline.

e Seeding: Seed HCT-116 cells (

cells/well) in 96-well plates. Incubate for 24h at

o Treatment: Add synthesized chlorinated quinoxaline esters at graded concentrations (0.1, 1,
10, 50, 100

).
e |ncubation: Incubate for 48h.

o Development: Add MTT reagent (5 mg/mL). Incubate for 4h. Dissolve formazan crystals in
DMSO.

o Readout: Measure absorbance at 570 nm. Calculate IC

using non-linear regression.

Antimicrobial Susceptibility (MIC)

¢ Inoculum: Prepare bacterial suspension (e.g., S. aureus) adjusted to 0.5 McFarland
standard.
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 Dilution: Perform serial two-fold dilutions of the test compound in Mueller-Hinton broth.
e Incubation:

for 18-24h.

 Visualization: The MIC is the lowest concentration with no visible growth. Validation: Use
Resazurin dye to confirm metabolic cessation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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